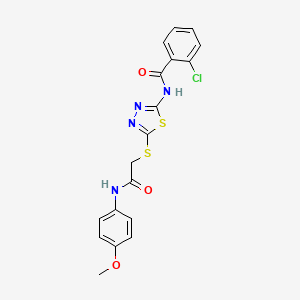

2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3S2/c1-26-12-8-6-11(7-9-12)20-15(24)10-27-18-23-22-17(28-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTGPIDJVZDCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that incorporates a thiadiazole ring and a benzamide moiety. This structure is significant for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 449.3 g/mol. The presence of the thiadiazole ring and the benzamide moiety contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈ClN₅O₃S |

| Molecular Weight | 449.3 g/mol |

| CAS Number | 894576-60-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets due to its mesoionic character. Thiadiazole derivatives are known to cross cellular membranes effectively, allowing them to exert their effects at the molecular level.

Target Interactions

- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.

- Protein Modulation : It affects critical proteins such as cyclin-dependent kinase 1 (CDK1), cyclin A2, and cdc25c, which are essential for cell cycle progression.

- Apoptotic Pathways : The compound modulates apoptotic markers like Bcl-2 and cleaved caspases, enhancing apoptotic signaling in cancer cells.

Biological Activities

Research indicates that 2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits a broad spectrum of biological activities:

Anticancer Activity

Studies have demonstrated its potential as an anticancer agent:

- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29).

- Mechanism : Induces apoptosis through modulation of cell cycle proteins and apoptotic markers.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties:

- Bacterial Activity : Exhibits activity against Gram-positive bacteria.

- Fungal Activity : Potential antifungal effects have been noted against strains such as Candida albicans.

Case Studies

-

In vitro Studies : A study evaluated the cytotoxic effects of the compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity.

Concentration (µM) Cell Viability (%) 0 100 10 75 20 50 50 20 - In vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, further supporting its potential as an anticancer therapeutic.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics due to its lipophilicity and ability to penetrate cellular membranes effectively.

Comparison with Similar Compounds

Key Observations :

- The 4-methoxyphenyl group in the target compound enhances solubility and π-π stacking interactions compared to halogenated derivatives like 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine .

- The thioether linkage in the target compound improves metabolic stability relative to imine-containing analogs such as (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .

- Compared to thiazole derivatives (e.g., 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide), the thiadiazole core in the target compound offers stronger hydrogen-bonding capacity due to additional nitrogen atoms .

Spectral and Crystallographic Data

- IR Spectroscopy: The target compound shows characteristic peaks at 1670 cm⁻¹ (amide C=O) and 1122 cm⁻¹ (C–S–C), aligning with N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide .

- X-ray Diffraction : Thiadiazole derivatives (e.g., 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide) form intermolecular N–H⋯N hydrogen bonds, stabilizing crystal packing . The target compound’s methoxy group likely induces similar packing via C–H⋯O interactions .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling reactions. First, the thioether linkage is formed between a thiol-containing thiadiazole intermediate and a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in acetone at reflux) . Subsequent benzoylation with 2-chlorobenzoyl chloride in the presence of triethylamine yields the final product. Optimization requires adjusting reaction time (3–6 hours), solvent polarity (dry acetone or DMF), and stoichiometric ratios to minimize side products like sulfoxides or over-substituted derivatives .

Q. Which characterization techniques are essential to confirm structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic protons, methoxy groups, and amide linkages. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like C=O (amide I band at ~1650 cm⁻¹) and S–C=N (thiadiazole ring vibrations at ~680 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity .

Q. What in vitro models are suitable for preliminary biological activity screening?

Use enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells). Antimicrobial activity can be tested via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dose-response curves (IC₅₀ values) should be compared to reference drugs like doxorubicin or ciprofloxacin .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies rationalize contradictory bioactivity data across derivatives?

Contradictions often arise from substituent effects. For example, replacing the 4-methoxyphenyl group with a 4-fluorophenyl moiety ( ) may alter electron density, affecting binding to hydrophobic enzyme pockets. Computational tools like DFT (Density Functional Theory) calculate electrostatic potential maps to predict interactions. Bioassay data should be normalized to lipophilicity (logP) and hydrogen-bonding capacity (H-bond donors/acceptors) .

Q. What strategies resolve discrepancies in molecular docking predictions versus experimental binding affinities?

Discrepancies may stem from protein flexibility or solvent effects. Employ ensemble docking with multiple receptor conformations (e.g., from MD simulations) and include explicit water molecules in the binding site. Validate predictions using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure dissociation constants (Kd). Cross-reference with X-ray crystallography of ligand-protein complexes if available .

Q. How do reaction intermediates influence the scalability of multi-step syntheses?

Intermediate stability is critical. For instance, the thiadiazole-thiol intermediate (precursor to the thioether bond) is prone to oxidation, requiring inert atmospheres (N₂ or Ar) and antioxidants like BHT. Scale-up challenges include exothermic reactions during benzoylation, necessitating controlled temperature ramping and flow chemistry setups to improve heat dissipation .

Q. What mechanistic insights explain the compound’s selectivity toward specific biological targets?

The thiadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases). The 2-chlorobenzamide group may act as a hydrogen-bond acceptor via its carbonyl oxygen, while the 4-methoxyphenyl moiety enhances membrane permeability. Competitive inhibition assays with ATP analogs (for kinases) or site-directed mutagenesis can validate binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.